molecular formula C13H16O3 B1325806 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid CAS No. 71821-98-2

2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid

Cat. No.: B1325806
CAS No.: 71821-98-2
M. Wt: 220.26 g/mol
InChI Key: BDWFFUPISWVWNI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid (CAS 71821-98-2) is a high-purity chemical compound offered for research and development applications. With a molecular formula of C13H16O3 and a molecular weight of 220.26 g/mol, this compound serves as a valuable building block in organic synthesis . Its structure, characterized by a 4-methylphenyl group and a geminal dimethyl-substituted oxobutyric acid chain, makes it a versatile intermediate for constructing more complex molecules . In scientific research, this compound is investigated for its potential applications in medicinal chemistry and biology. It is explored as a hypothetical pharmaceutical candidate and studied for its interactions with enzymes and receptors . The structural features of this compound, particularly the para-methyl substituent on the aromatic ring, are noted to potentially improve crystallinity, which can be advantageous for handling and analysis . Researchers utilize this and similar oxobutyric acid derivatives as key intermediates in various synthetic pathways . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2,2-dimethyl-4-(4-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9-4-6-10(7-5-9)11(14)8-13(2,3)12(15)16/h4-7H,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWFFUPISWVWNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645493
Record name 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71821-98-2
Record name 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid typically involves the reaction of 4-methylbenzaldehyde with acetone in the presence of a base to form an intermediate, which is then oxidized to yield the final product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: this compound can be converted to 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutanedioic acid.

    Reduction: The compound can be reduced to 2,2-Dimethyl-4-(4-methylphenyl)-4-hydroxybutyric acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H16O3
  • Molecular Weight : 220.26 g/mol
  • CAS Number : 71821-98-2

The compound features a ketone and a carboxylic acid functional group, which are crucial for its reactivity and interactions with biological targets.

Chemistry

2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions:

Reaction TypeDescription
Oxidation Converts to corresponding carboxylic acids or other oxidized derivatives.
Reduction The ketone group can be reduced to form alcohols.
Substitution Can react with electrophiles to form substituted derivatives.

Biology

Research has explored the compound's potential effects on biological systems, particularly its role in enzyme inhibition. The mechanisms involve binding to specific enzymes or receptors, potentially modulating metabolic pathways.

Medicine

The compound is under investigation for its therapeutic properties:

  • Anti-inflammatory Effects : Studies indicate that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
  • Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of apoptotic pathways.

Study on Anti-inflammatory Activity

In a controlled experiment involving mice with induced paw edema, the administration of this compound resulted in a significant reduction in swelling compared to the control group. This finding supports its potential as an anti-inflammatory agent.

Anticancer Activity Assessment

A study examining the effects on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone and carboxylic acid groups play a crucial role in its binding affinity and activity. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 2,2-dimethyl-4-(4-methylphenyl)-4-oxobutyric acid, emphasizing differences in substituents, molecular properties, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound 71821-98-2 C₁₃H₁₆O₃ 220.26 4-methylphenyl, 2,2-dimethyl Intermediate in synthesis; potential pharmaceutical relevance
4-(4-Biphenyl)-4-oxobutyric acid (Fenbufen) - C₁₆H₁₄O₃ 254.28 Biphenyl group NSAID (non-steroidal anti-inflammatory drug)
4-(4-Acetamidophenyl)-4-oxobutyric acid - C₁₂H₁₃NO₄ 247.24 4-acetamidophenyl Precursor for dihydropyridazinones in drug candidate synthesis
4-(4-Cyclohexyl-3-chlorophenyl)-4-oxobutyric acid (Esfar) 32808-51-8 C₁₆H₁₉ClO₃ 294.77 3-chloro-4-cyclohexylphenyl Marketed drug (France, 1974) with undisclosed therapeutic use
4-(2,4-Dimethylphenyl)-4-oxobutanoic acid 15880-03-2 C₁₂H₁₄O₃ 206.24 2,4-dimethylphenyl Used in organic synthesis; NSC163163 (National Service Center listing)
2,2-Dimethyl-4-(3-fluorophenyl)-4-oxobutyric acid 898766-70-6 C₁₂H₁₃FO₃ 224.23 3-fluorophenyl, 2,2-dimethyl Fluorinated analog; potential metabolic stability enhancement

Structural and Functional Insights

Substituent Effects: Aromatic Substituents: The 4-methylphenyl group in the target compound provides moderate steric bulk and lipophilicity. In contrast, fenbufen’s biphenyl group enhances aromatic stacking interactions, critical for NSAID activity . Halogenation: Fluorine or chlorine substituents (e.g., 3-fluorophenyl in CAS 898766-70-6 or 3-chloro in Esfar) improve metabolic stability and binding affinity in drug candidates .

Pharmacological Relevance: Fenbufen and Esfar are clinically validated drugs, whereas this compound and its analogs remain primarily research tools. The acetamidophenyl derivative (C₁₂H₁₃NO₄) demonstrates utility in synthesizing dihydropyridazinones, a class of compounds with reported cardiovascular and anti-inflammatory effects .

Synthetic Utility: Compounds like 4-(2,4-dimethylphenyl)-4-oxobutanoic acid (CAS 15880-03-2) serve as intermediates for further functionalization, such as coupling with hydrazines or alcohols .

Research Findings and Data

Key Properties and Trends

  • Molecular Weight: The target compound (220.26 g/mol) is lighter than fenbufen (254.28 g/mol) but heavier than non-dimethyl analogs (e.g., 206.24 g/mol for CAS 15880-03-2).
  • Lipophilicity : Dimethyl and halogenated derivatives exhibit higher logP values, favoring membrane permeability .
  • Crystallization : Preliminary studies on fenbufen and related oxobutyric acids suggest that gel-based crystallization methods can yield high-purity crystals, applicable to pharmaceutical formulations .

Biological Activity

Overview

2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid is an organic compound characterized by its unique structure, which includes both a ketone and a carboxylic acid functional group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C14H18O3C_{14}H_{18}O_3, with a molecular weight of approximately 246.29 g/mol. The compound features a central butyric acid skeleton modified at the 2 and 4 positions by dimethyl and phenyl groups, respectively, which contribute to its steric hindrance and influence its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, thereby affecting various physiological processes.
  • Receptor Modulation : The compound can interact with cellular receptors, altering signal transduction pathways that are crucial for pain and inflammation responses.
  • Gene Expression : It has been shown to influence the expression of genes related to inflammatory responses, further supporting its role in therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : The compound has been studied for its ability to inhibit the synthesis of prostaglandins, which are mediators of inflammation. This action positions it as a candidate for therapeutic applications similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Analgesic Effects : Its analgesic properties have been linked to its modulation of pain pathways, potentially providing relief in various pain conditions .
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could contribute to its overall therapeutic profile .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure SimilarityBiological Activity
2,2-Dimethyl-4-(3-methoxy-4-methylphenyl)-4-oxobutyric acidSimilar backbone with methoxy substitutionNotable anti-inflammatory and analgesic properties
2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acidSimilar backbone with additional methyl groupsExhibits anti-inflammatory effects

Case Studies

Several studies have explored the biological activity of this compound:

  • In vitro Studies : Research conducted on cell lines demonstrated that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines. This suggests a potential mechanism for its anti-inflammatory effects .
  • Animal Models : In animal models of pain and inflammation, administration of the compound led to significant reductions in pain scores compared to control groups. These findings support its potential as a therapeutic agent for managing inflammatory conditions .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics and low toxicity profiles, indicating its viability for further development as a pharmaceutical agent .

Q & A

Q. What are the recommended synthetic routes for 2,2-dimethyl-4-(4-methylphenyl)-4-oxobutyric acid, and how can reaction efficiency be optimized?

The compound can be synthesized via Friedel-Crafts acylation using maleic anhydride and a 4-methylphenyl substrate, followed by dimethylation of the β-keto acid intermediate. Reaction efficiency can be optimized by:

  • Using Lewis acid catalysts (e.g., AlCl₃) to enhance electrophilic substitution .
  • Controlling temperature (e.g., 0–5°C during acylation to minimize side reactions) .
  • Purifying intermediates via recrystallization or column chromatography to improve yield .

Q. How should researchers characterize this compound using spectroscopic methods?

Key spectroscopic techniques include:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.4 ppm for the 4-methylphenyl group) and ketone/acid carbonyl signals (δ 170–210 ppm in ¹³C) .
  • IR Spectroscopy : Confirm the ketone (∼1700 cm⁻¹) and carboxylic acid (∼2500–3300 cm⁻¹ broad O-H stretch) functional groups .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 248.3 for C₁₃H₁₆O₃) .

Q. What stability considerations are critical for handling this compound under varying experimental conditions?

  • Thermal Stability : Decomposition occurs above 150°C; store at −20°C in inert atmospheres .
  • pH Sensitivity : The carboxylic acid group may undergo esterification under acidic conditions or decarboxylation under strong bases. Use neutral buffers (pH 6–8) for biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the formation of stereoisomers during synthesis, and how can enantiomeric purity be ensured?

The α,β-unsaturated ketone intermediate may form cis/trans isomers during acylation. To ensure enantiomeric purity:

  • Employ chiral chromatography (e.g., Chiralpak® columns) to separate enantiomers .
  • Use asymmetric catalysis (e.g., organocatalysts) during the Michael addition step to favor a single stereoisomer .
  • Validate purity via circular dichroism (CD) or X-ray crystallography .

Q. How can researchers resolve contradictory data in biological activity studies involving this compound?

Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay variability or impurity interference. Mitigation strategies include:

  • Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates .
  • Orthogonal assays : Combine cell viability (MTT assay) with target-specific methods (e.g., enzyme inhibition kinetics) .
  • Purity validation : Use HPLC-UV/LC-MS to confirm compound integrity before testing .

Q. What advanced applications exist for this compound in coordination chemistry or metal complexation?

The ketone and carboxylic acid groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺). Methodologies include:

  • Potentiometric titrations : Determine stability constants (log K) for metal-ligand complexes .
  • X-ray crystallography : Resolve the 3D structure of metal adducts to study binding modes .
  • DFT calculations : Model electronic interactions between the compound and metal ions .

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